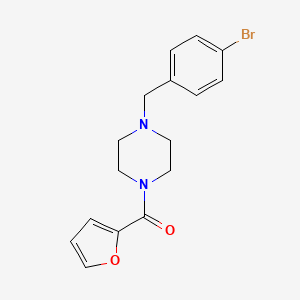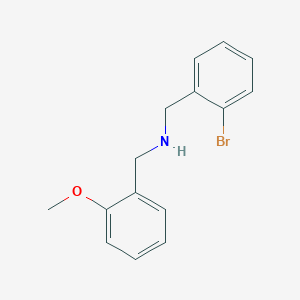![molecular formula C17H19NO5S B5858459 methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is often used as a precursor for the synthesis of other organic compounds. In
作用机制
The mechanism of action of Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by inhibiting the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it a convenient precursor for the synthesis of other organic compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
未来方向
There are several future directions for the application of Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate. One potential direction is the development of novel anticancer drugs based on this compound. Further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Another potential direction is the exploration of this compound's anti-inflammatory properties, which could lead to the development of new therapies for inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit antitumor and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
合成方法
The synthesis method of Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate involves the reaction of 3-amino-2-methylbenzoic acid with ethyl 4-bromobenzenesulfonate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The final product is obtained by the purification of the crude product through recrystallization or column chromatography.
科学研究应用
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate has found various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a precursor for the synthesis of potential drug candidates. This compound has been reported to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-13-8-10-14(11-9-13)24(20,21)18-16-7-5-6-15(12(16)2)17(19)22-3/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSRKTUAIABSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)


![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)